4-Bromophenylacetone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromophenylacetone can be synthesized through several methods. One common method involves the bromination of phenylacetone. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-5°C to control the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent concentrations. This method enhances the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromophenylacetone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like phenylboronic acid in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.

Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Phenylboronic acid, cesium fluoride, and palladium phosphine complex as a catalyst.

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.

Major Products Formed

Substitution: Biphenyl-4-yl-acetone.

Oxidation: 4-bromobenzoic acid.

Reduction: 4-bromophenylethanol.

Aplicaciones Científicas De Investigación

Synthetic Applications in Drug Discovery

4-Bromophenylacetone serves as a versatile building block in the synthesis of bioactive molecules. Its utility is particularly noted in the development of new pharmaceuticals through coupling reactions.

- Enantioselective Synthesis : A study highlighted the use of this compound as a coupling partner in the enantioselective synthesis of N-alkylindoles. This method demonstrated high yields and stereoselectivity, making it applicable for late-stage diversification of complex drug molecules, such as canagliflozin (an antidiabetic drug) and indomethacin (a nonsteroidal anti-inflammatory drug) .

- Fluorination Processes : In the synthesis of fluorinated drugs, this compound has been utilized as an intermediate, requiring a debromination step to yield phenylacetone, which is crucial for larger scale syntheses .

Analytical Chemistry

This compound has been employed in analytical methods for differentiating structural analogs of psychoactive substances.

- Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) : This technique was used to analyze bromoamphetamine analogs, where this compound played a role in distinguishing between different isomers based on their mass spectra .

Biocatalysis and Chiral Synthesis

Recent advancements have shown that engineered enzymes can utilize this compound as a substrate for producing chiral alcohols.

- Thermoanaerobacter ethanolicus Mutants : A specific mutant of the enzyme TeSADH was shown to be highly effective on aryl derivatives of phenylacetone, including this compound, yielding products with high enantiomeric excess. This highlights its potential in industrial applications for synthesizing chiral compounds .

Data Table: Applications Overview

Case Study 1: Enantioselective Synthesis

In a recent publication, researchers successfully synthesized N-alkylindoles using this compound. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its effectiveness in generating complex drug-like structures from simple precursors.

Case Study 2: Forensic Analysis

The application of GC-MS-MS with this compound allowed forensic scientists to differentiate between various bromoamphetamine analogs. This capability is crucial for regulatory control and preventing drug abuse by identifying new psychoactive substances.

Mecanismo De Acción

The mechanism of action of 4-bromophenylacetone involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom is replaced by another functional group through the formation of a transition state facilitated by a catalyst. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which stabilizes the transition state and enhances the reaction rate .

Comparación Con Compuestos Similares

4-Bromophenylacetone can be compared with other similar compounds such as:

4-Chlorophenylacetone: Similar in structure but with a chlorine atom instead of bromine.

4-Fluorophenylacetone: Contains a fluorine atom, which significantly alters its chemical behavior and reactivity compared to this compound.

Phenylacetone: Lacks any halogen substituent, making it less reactive in substitution reactions but more versatile in other types of organic transformations.

This compound is unique due to the presence of the bromine atom, which imparts specific reactivity and properties that are valuable in various chemical processes .

Actividad Biológica

4-Bromophenylacetone (4-BPA) is an organic compound with the molecular formula CHBrO, commonly used in synthetic organic chemistry and as a precursor in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and related research findings.

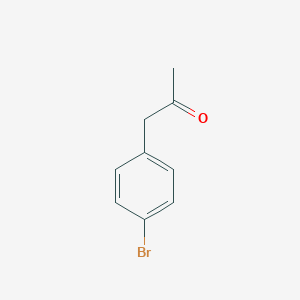

This compound is characterized by its bromine substitution on the phenyl ring, which significantly influences its reactivity and biological interactions. The structure can be represented as follows:

This compound is a derivative of phenylacetone, where the bromine atom enhances its electrophilic properties, making it a useful intermediate in various chemical reactions.

Metabolism and Pharmacokinetics

Research has shown that this compound undergoes metabolism primarily through cytochrome P450 enzymes. A comparative study on the metabolism of various 4-substituted phenyl analogs indicated that 4-BPA exhibits significant inhibition of methamphetamine metabolism via CYP2D6, highlighting its potential for drug interaction risks .

Key Metabolic Pathways

- Cytochrome P450 Involvement : 4-BPA is metabolized by CYP2D6, which catalyzes its N-demethylation and O-demethylation processes.

- Half Maximal Inhibitory Concentration (IC50) : The IC50 values for 4-BPA in inhibiting methamphetamine production were found to be comparable to other substituted analogs, indicating its potency as an inhibitor .

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including melanoma. The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Studies indicate that it possesses antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Case Studies and Research Findings

-

Inhibition of Cancer Cell Proliferation :

- A study demonstrated that 4-BPA significantly inhibited the proliferation of melanoma cells through mechanisms involving mitochondrial dysfunction and apoptosis .

- Table 1 : Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|--------------------|-----------|----------------------------|

| Melanoma | 15 | Apoptosis induction |

| Breast Cancer | 20 | Cell cycle arrest |

-

Antimicrobial Activity :

- Research highlighted that 4-BPA showed increased antibacterial activity compared to its chlorine analog, suggesting that bromination enhances its efficacy against certain bacterial strains .

- Table 2 : Summary of Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---------------------|----------------------------------------|

| Staphylococcus aureus| 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Synthesis and Applications

The synthesis of this compound typically involves bromination of phenylacetone followed by purification processes. Its applications extend beyond pharmaceuticals into materials science, where it serves as a building block for more complex organic compounds.

Propiedades

IUPAC Name |

1-(4-bromophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMMTXJMIJRUSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352996 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6186-22-7 | |

| Record name | 4-BROMOPHENYLACETONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.